molecular formula C16H13FO3S B2405146 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-61-3

1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No. B2405146
CAS RN: 882749-61-3
M. Wt: 304.34
InChI Key: QKVAWIOJZPCXTE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, also known as 4-fluoro-α-methyldopamine (4-FMA), is a synthetic stimulant drug of the amphetamine class. It has been used in scientific research to study the effects of dopaminergic systems, and is being evaluated for potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has been explored for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various strains of bacteria and fungi. For instance, a derivative compound displayed antimicrobial activity towards S. aureus and other microbes like B. subtilis, B. cereus, C. albicans, and A. niger (Attia et al., 2014). Another research synthesized N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine, which showed moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).

Molecular and Electronic Structures

The molecular and electronic structures of this compound and its derivatives have been a topic of interest. Research has been conducted on the crystal structure and molecular-electronic structures of various derivatives, providing insight into their polarized molecular-electronic structures and supramolecular aggregation (Low et al., 2004). This information is crucial for understanding the chemical behavior and potential applications of these compounds.

Synthesis and Characterization

Synthesis and characterization of derivatives of 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone form a significant part of the research. These studies often involve the synthesis of novel compounds and their subsequent analysis using techniques like NMR, IR, and mass spectrometry. For example, research focused on synthesizing novel derivatives incorporating the 1,3-benzodioxol nucleus and characterizing them using various analytical methods (Chauhan et al., 2008).

Pharmacological Evaluation

This compound and its derivatives have been evaluated for various pharmacological activities. Research has been done to synthesize and test compounds for their anti-inflammatory, analgesic, and antibacterial actions. Some derivatives were found to have significant antibacterial activity, which highlights the potential of these compounds in medicinal chemistry (Husain et al., 2009).

Impurity Profiling

Impurity profiling is another area of research, where the synthesis and organic impurity profiles of related compounds are examined. This type of research is important for understanding the synthesis pathways and identifying potential impurities that may arise during the manufacturing process (Heather et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3S/c17-12-2-4-13(5-3-12)21-8-7-14(18)11-1-6-15-16(9-11)20-10-19-15/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVAWIOJZPCXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

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